
2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxybenzyl chloride with piperazine to form 4-((4-methoxyphenyl)phenylmethyl)piperazine.
Ethoxylation: The piperazine derivative is then reacted with ethylene oxide to introduce the ethoxy group.
Acetamide Formation: The final step involves the reaction of the ethoxylated piperazine derivative with chloroacetamide to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 2-(2-(4-((4-Hydroxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide.
Reduction: Formation of 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethylamine.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the piperazine and acetamide moieties.
2-(4-Methoxyphenyl)ethanol: Contains the methoxyphenyl group and an ethanol moiety.
4-Ethyl-2-methoxyphenol: Contains a methoxyphenyl group with an ethyl substituent.
Uniqueness
2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride is unique due to its combination of a piperazine ring, methoxyphenyl group, and acetamide moiety. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
83881-43-0 |
|---|---|
Molekularformel |
C22H31Cl2N3O3 |
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
2-[2-[4-[(4-methoxyphenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide;dihydrochloride |
InChI |
InChI=1S/C22H29N3O3.2ClH/c1-27-20-9-7-19(8-10-20)22(18-5-3-2-4-6-18)25-13-11-24(12-14-25)15-16-28-17-21(23)26;;/h2-10,22H,11-17H2,1H3,(H2,23,26);2*1H |
InChI-Schlüssel |
QXFFCZGQTGPGKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCN(CC3)CCOCC(=O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


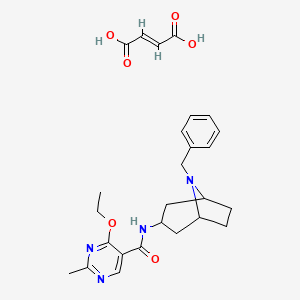
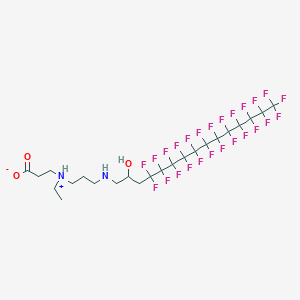
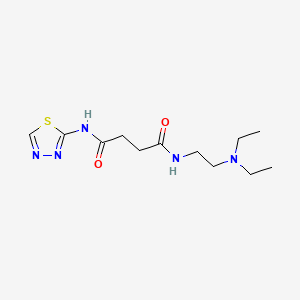
![(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12756280.png)
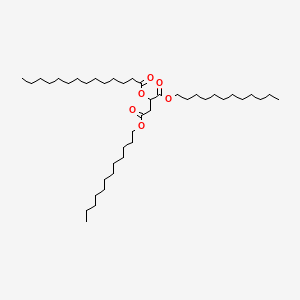


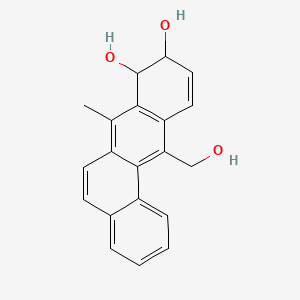
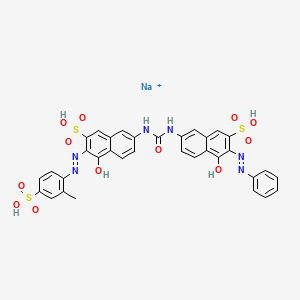
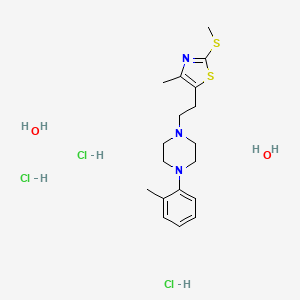


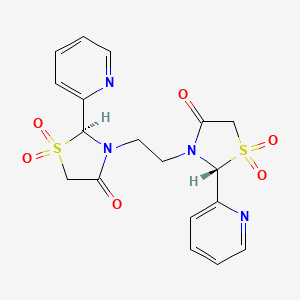
![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)
